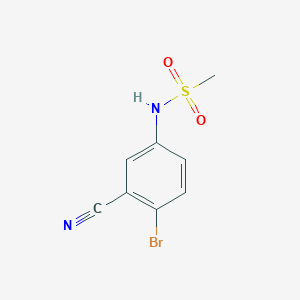
N-(4-bromo-3-cyanophenyl)methanesulfonamide
Vue d'ensemble
Description
N-(4-bromo-3-cyanophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H7BrN2O2S and its molecular weight is 275.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromo-3-cyanophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇BrN₂O₂S. The compound features a bromine atom and a cyano group attached to a phenyl ring, which contribute to its unique chemical properties and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as an antimicrobial agent and enzyme inhibitor.
1. Antimicrobial Properties
- This compound has been investigated for its antimicrobial efficacy against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that similar compounds have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against clinically significant pathogens .
2. Enzyme Inhibition
- The compound has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Compounds with structural similarities have demonstrated the ability to inhibit this enzyme, suggesting that this compound may possess similar inhibitory effects.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access or altering enzyme conformation. This interaction is crucial for understanding how the compound exerts its biological effects.
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-cyanophenyl)methanesulfonamide | Lacks bromine; contains only a cyano group | Potentially less reactive due to absence of halogen |
| N-(4-bromo-2-methylphenyl)methanesulfonamide | Contains a methyl group; similar bromine substitution | Increased lipophilicity may enhance bioavailability |
| N-(4-fluorophenyl)methanesulfonamide | Contains fluorine instead of bromine | Fluorine may alter electronic properties, affecting reactivity |
This table highlights the unique aspects of this compound, particularly its halogenation pattern and functional groups that influence its chemical behavior and biological activity.
Propriétés
IUPAC Name |
N-(4-bromo-3-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-7-2-3-8(9)6(4-7)5-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKILGANNUYKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















